Introduction: The Significance of the Indoline Scaffold
Introduction: The Significance of the Indoline Scaffold
An In-depth Technical Guide to the Chemical Structure of 2,3-dihydro-1H-indole-2-ethanol
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its reduced form, 2,3-dihydro-1H-indole, commonly known as indoline, represents a conformationally more flexible and three-dimensional scaffold that has garnered significant interest in drug discovery.[2] This guide focuses on a specific derivative, 2,3-dihydro-1H-indole-2-ethanol, a molecule that combines the structural features of the indoline ring with a primary alcohol functionality. Understanding the chemical intricacies of this molecule provides a foundation for its potential applications in the synthesis of novel therapeutic agents, particularly in the realms of neuroprotective and antioxidant compounds.[2]
Molecular Structure and Identification
The formal name, 2,3-dihydro-1H-indole-2-ethanol, precisely describes the molecular architecture. It consists of a bicyclic indoline core where the five-membered pyrrole ring is saturated. An ethanol (-CH₂CH₂OH) substituent is attached to the carbon at position 2 of this indoline ring.
| Identifier | Value |
| IUPAC Name | 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-ol |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Canonical SMILES | C1C(C2=CC=CC=C2N1)CCO |
| InChI Key | (Predicted) YXWJVSRIHWBXBC-UHFFFAOYSA-N |
| CAS Registry Number | Not assigned (as of early 2026) |
The structure features a chiral center at the C2 position of the indoline ring, meaning it can exist as two enantiomers, (R)- and (S)-2,3-dihydro-1H-indole-2-ethanol. The stereochemistry at this position can be critical for biological activity and receptor binding affinity.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Justification |
| Appearance | Colorless to pale yellow oil or low-melting solid | Similar to other substituted indolines.[3] |
| Boiling Point | > 250 °C | Higher than indoline (220-221 °C) due to increased molecular weight and hydrogen bonding capability of the hydroxyl group. |
| Melting Point | < 60 °C | The flexible ethanol side chain may disrupt crystal packing, leading to a relatively low melting point. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. | The polar alcohol and amine groups allow for some water solubility, while the aromatic ring ensures solubility in organic media. |
| pKa (Amine) | ~4.5 - 5.5 | The nitrogen in the indoline ring is a secondary amine, with its basicity influenced by the adjacent benzene ring. |
Synthesis and Reactivity
The synthesis of 2,3-dihydro-1H-indole-2-ethanol is most logically achieved through the reduction of a suitable indole precursor. The direct reduction of indole itself is challenging and typically requires harsh conditions. A more controlled and common strategy involves the reduction of an indole derivative that already contains the desired C2-substituent with an appropriate functional group.[2]
Proposed Synthetic Pathway: Reduction of Ethyl 2-(1H-indol-2-yl)acetate
A robust and high-yield pathway involves a two-step reduction of a commercially available starting material, ethyl 2-(1H-indol-2-yl)acetate.
Causality of Reagent Choice:
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Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent necessary for the complete reduction of the ester functional group to a primary alcohol. Softer reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters.
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Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid: This reagent is specifically chosen for the selective reduction of the indole's C2=C3 double bond to an indoline.[2] The reaction proceeds via protonation of the C3 position, forming an iminium ion intermediate which is then readily reduced by the mild hydride donor, NaBH₃CN. Acetic acid serves as the necessary proton source. This method is preferred over catalytic hydrogenation, which might also reduce the benzene ring under more forcing conditions.
Experimental Protocol
Step 1: Synthesis of 2-(1H-indol-2-yl)ethan-1-ol
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To a stirred solution of lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of ethyl 2-(1H-indol-2-yl)acetate (1.0 eq.) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.
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Concentrate the combined filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of 2-(2,3-dihydro-1H-indol-2-yl)ethan-1-ol
-
Dissolve the 2-(1H-indol-2-yl)ethan-1-ol (1.0 eq.) from the previous step in glacial acetic acid.
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Cool the solution to 0-5 °C in an ice bath.
-
Add sodium cyanoborohydride (2.5 eq.) portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully pour the reaction mixture into a beaker of ice and basify to pH > 9 with concentrated aqueous NaOH.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the final compound.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. The following are the predicted key features for 2,3-dihydro-1H-indole-2-ethanol.
¹H NMR Spectroscopy
The proton NMR spectrum will provide the most definitive structural information.
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Aromatic Protons (6.5-7.2 ppm): Four protons on the benzene ring will appear as a complex multiplet pattern.
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NH Proton (~3.5-4.5 ppm): A broad singlet, which will disappear upon D₂O exchange.
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C2-H (~3.7-4.0 ppm): A multiplet, coupled to the C3 protons and the adjacent methylene protons of the ethanol side chain.
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C3-H₂ (~2.9-3.3 ppm): Two diastereotopic protons that will appear as a complex multiplet.
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Ethanol CH₂CH₂OH: The two methylene groups will appear as multiplets, with the one closer to the hydroxyl group (Cβ) being more downfield.
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OH Proton (variable): A broad, exchangeable singlet.
¹³C NMR Spectroscopy
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Aromatic Carbons: Four signals expected between ~110-128 ppm, and two quaternary carbons between ~130-152 ppm.
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C2 Carbon: ~60-65 ppm.
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C3 Carbon: ~35-40 ppm.
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Ethanol Carbons: Cα (~38-42 ppm) and Cβ (~60-65 ppm).
Infrared (IR) Spectroscopy
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O-H Stretch: A strong, broad absorption around 3300-3400 cm⁻¹ characteristic of an alcohol.[4]
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N-H Stretch: A moderate, sharp absorption around 3350-3450 cm⁻¹, potentially overlapping with the O-H stretch.[3]
-
C-H Stretches (sp³): Absorptions just below 3000 cm⁻¹.
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C-H Stretches (sp²): Absorptions just above 3000 cm⁻¹.
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C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption in the 1000-1100 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would include:
-
Loss of H₂O: A peak at m/z = 145, resulting from dehydration of the ethanol side chain.
-
Alpha-Cleavage: Cleavage of the bond between C2 and the ethanol side chain, leading to a fragment corresponding to the indoline ring.
-
Loss of the ethanol side chain: A peak at m/z = 118, corresponding to the loss of •CH₂CH₂OH.
Applications in Research and Drug Development
While 2,3-dihydro-1H-indole-2-ethanol itself is not a known therapeutic agent, its structural components are of high interest to medicinal chemists.
-
Neuroprotective Agents: The 2,3-dihydroindole scaffold is present in compounds evaluated for neuroprotective properties.[2] The conformational flexibility of the saturated five-membered ring allows for better fitting into protein binding pockets compared to the rigid, planar indole ring.
-
Antioxidant Properties: The secondary amine in the indoline ring can act as a radical scavenger, imparting antioxidant activity.
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Scaffold for Library Synthesis: The primary alcohol provides a reactive handle for further chemical modification. It can be oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, and other functional groups, enabling the creation of a library of derivatives for screening against various biological targets. Indole derivatives, in general, are explored for a wide range of therapeutic applications including antimicrobial, anti-inflammatory, and anti-cancer activities.[1][5]
Conclusion
2,3-dihydro-1H-indole-2-ethanol is a chiral molecule that marries the privileged indoline scaffold with a versatile primary alcohol functional group. Although not extensively documented, its synthesis is feasible through established reductive methodologies from indole precursors. Its predicted physicochemical and spectroscopic properties provide a clear blueprint for its identification and characterization. The true value of this compound lies in its potential as a building block for the synthesis of more complex molecules with potential therapeutic applications, leveraging the favorable pharmacological profile of the indoline core.
References
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National Institute of Standards and Technology. (n.d.). 1H-Indole, 2,3-dihydro-. In NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]
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Zaitsev, M. A., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7535. Available at: [Link]
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Kharitonov, D. I., et al. (2020). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules, 25(23), 5760. Available at: [Link]
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Latypova, L. R., et al. (2020). Transformations of 2-Ethyl-2-methyl-2,3-dihydro-1H-indole at the 3-Position. Russian Journal of Organic Chemistry, 56(1), 76–81. Available at: [Link]
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Wikipedia contributors. (n.d.). Tryptophol. In Wikipedia. Retrieved February 5, 2026, from [Link]
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Aksenov, A. V., et al. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(4), M1019. Available at: [Link]
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Zhang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Bentarfa, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6). Available at: [Link]
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